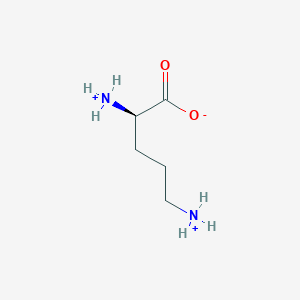

D-ornithinium(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13N2O2+ |

|---|---|

Molecular Weight |

133.17 g/mol |

IUPAC Name |

(2R)-2,5-bis(azaniumyl)pentanoate |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m1/s1 |

InChI Key |

AHLPHDHHMVZTML-SCSAIBSYSA-O |

SMILES |

C(CC(C(=O)[O-])[NH3+])C[NH3+] |

Isomeric SMILES |

C(C[C@H](C(=O)[O-])[NH3+])C[NH3+] |

Canonical SMILES |

C(CC(C(=O)[O-])[NH3+])C[NH3+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of D Ornithine

De Novo Synthesis Pathways in Diverse Organisms

The primary route for the formation of D-ornithine is through the stereochemical inversion of its more common L-isomer. This conversion is a key step in initiating specific metabolic cascades found predominantly in non-mammalian systems.

Enzymatic Conversion from L-Ornithine: Role of Ornithine Racemases

The direct synthesis of D-ornithine from L-ornithine is catalyzed by a class of enzymes known as ornithine racemases (EC 5.1.1.12). enzyme-database.org These enzymes facilitate the interconversion between the two enantiomers. enzyme-database.org Ornithine racemase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, has been notably studied in anaerobic bacteria like Clostridium sticklandii (now Acetoanaerobium sticklandii). uniprot.orgresearchgate.net In these organisms, the racemization of L-ornithine to D-ornithine is the inaugural step of the ornithine fermentation pathway. uniprot.orgnih.gov The enzyme from A. sticklandii has been purified and characterized, revealing its crucial role in providing the substrate for subsequent reactions in this pathway. uniprot.orgresearchgate.net Research has shown that ornithine racemase can also act on other basic amino acids such as lysine (B10760008) and arginine, albeit with varying efficiency. uniprot.org

**Table 1: Characteristics of Ornithine Racemase from *Acetoanaerobium sticklandii***

| Characteristic | Value | Reference |

|---|---|---|

| Enzyme Commission Number | EC 5.1.1.12 | nih.gov |

| Cofactor | Pyridoxal Phosphate (PLP) | researchgate.netnih.gov |

| Optimal pH | 8.5 | uniprot.org |

| Catalytic Rate (kcat) for L-ornithine | 980 - 1660 sec⁻¹ | uniprot.org |

| Organism | Acetoanaerobium sticklandii (formerly Clostridium sticklandii) | uniprot.org |

Precursor Roles in Bacterial and Fungal Metabolism

In bacteria, D-ornithine serves as a critical precursor in unique metabolic pathways. For instance, in the fermentation of ornithine by certain clostridia, D-ornithine is the substrate for D-ornithine aminomutase, which converts it to (2R,4S)-2,4-diaminopentanoate. nih.gov This is a key step in the oxidative branch of ornithine degradation. nih.gov Furthermore, the δ-amino group of D-ornithine is a component in the biosynthesis of the antibiotic bacitracin A, where an epimerase domain within the bacitracin synthetase complex is responsible for the formation of the D-ornithine moiety. oup.com

In fungi, while L-ornithine is the primary precursor for siderophore biosynthesis, the metabolic pathways are intricately regulated. frontiersin.orgrsc.orgmdpi.com L-ornithine is hydroxylated to N⁵-hydroxy-L-ornithine, a central intermediate in the formation of various siderophores like fusarinines and ferrichromes. rsc.orgmdpi.com The production of L-ornithine for these pathways can occur in both the mitochondria and the cytosol, with transport mechanisms in place to shuttle the amino acid between compartments. frontiersin.org Although direct synthesis of siderophores from D-ornithine is not the primary route, the extensive metabolism of ornithine highlights its importance as a precursor molecule in these organisms.

Intersections with Arginine and Proline Biosynthesis in Non-Mammalian Systems

The metabolism of ornithine is deeply intertwined with that of arginine and proline. usda.govredalyc.org In many bacteria and plants, ornithine is synthesized from glutamate (B1630785) and serves as a precursor for arginine biosynthesis. oup.comusda.gov Conversely, arginine can be hydrolyzed by arginase to produce ornithine and urea (B33335). oup.comredalyc.org This latter pathway is a significant source of ornithine in some bacteria. oup.com

The interconversion pathways create a metabolic hub where the fate of ornithine is directed towards various essential compounds. For example, in some bacteria, the ornithine produced from arginine can be converted by ornithine cyclodeaminase into proline. oup.com In neonatal pigs, the small intestine plays a crucial role in the interconversion of arginine, ornithine, and proline, with a significant synthesis of arginine from ornithine occurring during first-pass metabolism. physiology.org This highlights the dynamic and tissue-specific nature of these interconnected pathways in non-mammalian systems.

Catabolic Pathways and Degradation Mechanisms

Once formed, D-ornithine can be channeled into specific catabolic pathways, leading to its breakdown and the generation of energy or other metabolic intermediates.

Oxidative and Reductive Degradation in Anaerobic Bacteria

Anaerobic bacteria, particularly those from the Clostridiaceae family, have evolved sophisticated pathways to utilize ornithine as a source of energy in a process similar to the Stickland reaction. nih.govresearchgate.net In this context, L-ornithine acts as both an electron donor and acceptor. nih.gov The oxidative degradation pathway commences with the conversion of L-ornithine to D-ornithine by ornithine racemase. researchgate.netnih.gov

Following its formation, D-ornithine undergoes a series of enzymatic reactions:

D-ornithine aminomutase converts D-ornithine to (2R,4S)-2,4-diaminopentanoate. nih.gov

(2R,4S)-2,4-diaminopentanoate dehydrogenase then catalyzes the oxidative deamination of this product to 2-amino-4-ketopentanoate. nih.gov

Finally, 2-amino-4-ketopentanoate thiolase cleaves this intermediate to yield acetyl-CoA and alanine (B10760859). nih.gov

Concurrently, a reductive pathway can convert ornithine to 5-aminovalerate via proline intermediates. nih.govoup.com This dual catabolic strategy allows these bacteria to efficiently metabolize ornithine in the absence of external electron acceptors. annualreviews.org

Table 2: Key Enzymes in the Oxidative Degradation of D-Ornithine in Anaerobic Bacteria

| Enzyme | EC Number | Substrate | Product | Reference |

|---|---|---|---|---|

| Ornithine Racemase | 5.1.1.12 | L-ornithine | D-ornithine | nih.gov |

| D-ornithine aminomutase | 5.4.3.5 | D-ornithine | (2R,4S)-2,4-diaminopentanoate | nih.gov |

| (2R,4S)-2,4-diaminopentanoate dehydrogenase | 1.4.1.12 | (2R,4S)-2,4-diaminopentanoate | 2-amino-4-ketopentanoate | nih.gov |

| 2-amino-4-ketopentanoate thiolase | 2.3.1.246 | 2-amino-4-ketopentanoate, CoA | Acetyl-CoA, Alanine | nih.gov |

Involvement of D-Amino Acid Oxidases (DAAO) in D-Ornithine Metabolism

D-amino acid oxidases (DAAO; EC 1.4.3.3) are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. mybiosource.comnih.gov While DAAO exhibits broad substrate specificity, it has been shown to act on a variety of D-amino acids, including D-ornithine. mybiosource.comnih.govontosight.ai The metabolism of D-arginine and D-ornithine is interconnected, and DAAO is a key enzyme in these pathways. ontosight.aimaayanlab.cloudorigene.com

The action of DAAO on D-ornithine would lead to the formation of 2-keto-5-aminopentanoic acid. This product can then enter other metabolic pathways. For instance, D-ornithine aminotransferase can catalyze the conversion of D-ornithine to D-glutamate semialdehyde, which can be further metabolized to D-glutamate. ontosight.ai Another potential fate is the conversion of D-ornithine to D-proline. ontosight.ai The activity of DAAO represents a significant pathway for the degradation of D-ornithine and the regulation of D-amino acid levels in organisms that possess this enzyme. mybiosource.com

D-Ornithine Aminomutase Activity in Microbial Systems

D-ornithine aminomutase, also referred to as ornithine 4,5-aminomutase (OAM), is a key enzyme in the metabolic pathways of certain anaerobic bacteria, particularly those utilizing the Stickland reaction for amino acid fermentation. oup.comasm.org This enzyme facilitates the reversible isomerization of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid (DAPA). researchgate.netnih.govnih.gov This conversion is a critical step in the oxidative degradation pathway of ornithine. asm.orgnih.gov

The enzyme is notably found in microbial systems such as Clostridium sticklandii and Clostridium difficile. researchgate.netmdpi.com In C. sticklandii, the catabolism of ornithine is of significant interest as it can be either oxidized to products like acetate (B1210297) and alanine or reduced. oup.comasm.org The oxidative pathway is initiated by ornithine racemase, which converts L-ornithine to D-ornithine, the substrate for D-ornithine aminomutase. asm.orgnih.gov

D-ornithine aminomutase is a complex enzyme that depends on two different coenzymes for its activity: pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl, a form of coenzyme B12). researchgate.netebi.ac.uk The catalytic process involves a radical-based 1,2-rearrangement of the terminal amino group of D-ornithine. nih.govebi.ac.uk This reaction is dependent on a significant conformational change in the enzyme's structure to bring the adenosylcobalamin cofactor into the active site to initiate the radical catalysis. ebi.ac.ukacs.org

Detailed Research Findings

Extensive research on D-ornithine aminomutase from Clostridium sticklandii has revealed its genetic and structural composition. The enzyme consists of two distinct subunits, designated OraS and OraE, encoded by the oraS and oraE genes, respectively. researchgate.netnih.gov These genes have been successfully cloned and expressed in Escherichia coli for detailed characterization. researchgate.netnih.gov The OraE subunit contains the conserved cobalamin-binding motif, while the smaller OraS subunit plays a role in allosteric regulation. nih.govnih.gov The holoenzyme is believed to be a heterotetramer (α₂β₂). nih.gov The reaction is entirely dependent on the presence of both subunits (OraE and OraS), both cofactors (AdoCbl and PLP), and the D-ornithine substrate. nih.gov

Table 1: Subunits of D-Ornithine Aminomutase from Clostridium sticklandii This table details the genetic and physical properties of the two protein subunits that constitute the D-ornithine aminomutase enzyme.

| Subunit | Gene | Encoded Protein Size (Amino Acids) | Molecular Weight (Mᵣ) |

| OraS | oraS | 121 | 12,800 Da |

| OraE | oraE | 753 | 82,900 Da |

| Data sourced from Chen et al., 2001. nih.gov |

Kinetic analyses have determined the enzyme's affinity for its substrates and cofactors, as well as its catalytic rate. These parameters underscore the enzyme's efficiency in the metabolic context of the organism.

Table 2: Kinetic Parameters of D-Ornithine Aminomutase from Clostridium sticklandii This table presents the Michaelis-Menten constant (Kₘ) and catalytic rate (k꜀ₐₜ) for the enzyme with respect to its substrate and essential cofactors.

| Substrate/Cofactor | Kₘ (µM) | k꜀ₐₜ (s⁻¹) |

| D-ornithine | 44.5 ± 2.8 | 6.3 ± 0.1 |

| Adenosylcobalamin (AdoCbl) | 0.43 ± 0.04 | 6.3 ± 0.1 |

| Pyridoxal 5'-phosphate (PLP) | 1.5 ± 0.1 | 6.3 ± 0.1 |

| Data sourced from Chen et al., 2001. nih.gov |

Enzymology and Mechanistic Studies of D Ornithine Interacting Proteins

D-Ornithine 4,5-Aminomutase (OAM)

D-ornithine 4,5-aminomutase (OAM), designated EC 5.4.3.5, is a complex enzyme that catalyzes the reversible intramolecular 1,2-amino shift of the terminal amino group of D-ornithine. nih.govexpasy.org This conversion yields (2R,4S)-2,4-diaminopentanoate. nih.govuniprot.org OAM is distinguished by its reliance on two essential cofactors: adenosylcobalamin (AdoCbl, or coenzyme B12) and pyridoxal (B1214274) 5'-phosphate (PLP). nih.govpolimi.it The enzyme is a key component in the anaerobic fermentation pathway of ornithine in organisms like Acetoanaerobium sticklandii (formerly Clostridium sticklandii). nih.govasm.org

Structurally, D-ornithine 4,5-aminomutase is an α₂β₂ heterotetramer. frontiersin.org The enzyme's architecture is characterized by a significant conformational flexibility, existing in two principal states: an "open" pre-catalytic conformation and a "closed" catalytically active conformation. acs.orgnih.gov The transition between these states involves a large-scale domain movement crucial for catalysis. acs.orgnih.gov

The crystal structure reveals a modular design, consisting of a PLP-binding triose-phosphate isomerase (TIM) barrel domain and a Rossmann domain that binds the AdoCbl cofactor. nih.gov In the substrate-free, open state, the Rossmann domain is positioned approximately 23-25 Å away from the PLP cofactor in the active site. acs.orgnih.gov Substrate binding is proposed to trigger a substantial conformational change, involving a rotation of about 52° and a translation of roughly 14 Å, which brings the two cofactor-binding domains together to form the competent closed state. acs.org

Key residues within the active site are critical for substrate binding and catalysis. nih.gov Computational and kinetic studies have highlighted the importance of specific electrostatic interactions:

Arg297: Forms a salt bridge with the α-carboxylate group of D-ornithine. nih.gov

Glu81: Interacts with the α-amino group of the substrate. nih.gov Conservative mutations of these two residues lead to a drastic reduction in catalytic efficiency, underscoring their essential role in positioning the substrate correctly. nih.govresearchgate.net

His225: Located within hydrogen-bonding distance of the phenolic oxygen of the PLP cofactor. nih.gov This interaction is thought to stabilize radical intermediates formed during the reaction by influencing the electronic properties of the PLP-substrate Schiff base. nih.gov

| Residue | Interacting Moiety | Proposed Function | Reference |

|---|---|---|---|

| Arg297 | Substrate α-carboxylate | Substrate binding and orientation, catalysis. nih.gov | nih.gov |

| Glu81 | Substrate α-amine | Substrate binding and orientation, catalysis. nih.gov | nih.gov |

| His225 | PLP phenolic oxygen | Enhances radical stability via hydrogen bonding. nih.gov | nih.gov |

The catalytic mechanism of OAM is a complex, radical-based process. nih.gov The reaction is initiated by the homolytic cleavage of the cobalt-carbon bond of AdoCbl, triggered by the formation of the closed enzyme-substrate complex. polimi.itacs.org This generates a highly reactive 5'-deoxyadenosyl radical (dAdo•). nih.gov

The role of the PLP cofactor is multifaceted. Initially, PLP forms an external aldimine (Schiff base) with the δ-amino group of the D-ornithine substrate. nih.gov This covalent linkage is crucial for the subsequent steps. The dAdo• radical then abstracts a hydrogen atom from the C5 position of the PLP-bound substrate, generating a substrate radical. polimi.it

This substrate radical undergoes intramolecular isomerization. nih.govresearchgate.net The reaction proceeds through a transient, high-energy azacyclopropylcarbinyl radical intermediate. nih.govresearchgate.net The PLP cofactor is essential at this stage, acting as an "electron sink" to delocalize and stabilize the radical intermediate through its conjugated π-system. nih.govnih.gov This stabilization lowers the activation energy for the 1,2-amino group migration. nih.gov Following the rearrangement, a hydrogen atom is returned to the product-derived radical from 5'-deoxyadenosine, which regenerates the dAdo• radical, and the product, (2R,4S)-2,4-diaminopentanoate, is released. polimi.it Computational studies suggest that electrostatic interactions in the active site, particularly from Arg297 and Glu81, impose a "strain" on the cyclic intermediate, helping to control its trajectory and facilitate the reaction. researchgate.netnih.gov

D-ornithine 4,5-aminomutase exhibits high substrate specificity, acting exclusively on D-ornithine and not on L-ornithine or other related amino acids like lysine (B10760008). uniprot.org The enzymatic reaction is a stereospecific rearrangement. It converts D-ornithine, which has an (R)-configuration at the α-carbon (C2), into (2R,4S)-2,4-diaminopentanoate. uniprot.orgproteopedia.org This product retains the (R) configuration at C2 while establishing a new stereocenter with an (S) configuration at C4, where the amino group has migrated. The reaction is thus formally the migration of the C5 amino group to the C4 position of the substrate. uniprot.org

Reaction Mechanism and Role of Pyridoxal 5'-Phosphate (PLP) Cofactor

Ornithine Racemase (OR)

Ornithine racemase (OR), classified under EC 5.1.1.12, is an enzyme that catalyzes the enantiomeric interconversion between L-ornithine and D-ornithine. uniprot.orgwikipedia.org This function is critical in providing the D-ornithine substrate required by OAM in the ornithine fermentation pathway. asm.org Like many amino acid racemases, it is dependent on the cofactor pyridoxal 5'-phosphate (PLP). uniprot.orgresearchgate.net

Ornithine racemase belongs to the alanine (B10760859) racemase structural family (Fold Type III), which is characterized by a mixed α/β barrel structure. frontiersin.org The enzyme from A. sticklandii has a reported molecular weight of approximately 92 kDa. researchgate.net

There are conflicting reports regarding its substrate specificity. Early characterization suggested the enzyme was highly specific for ornithine. researchgate.net However, later studies have indicated a broader substrate tolerance. One report found that besides L- and D-ornithine, the enzyme could also racemize basic amino acids such as lysine and arginine, and to a lesser extent, asparagine, serine, and alanine. uniprot.org Another study also reported racemization activity on alanine. asm.org This suggests that while ornithine is the primary physiological substrate, the active site can accommodate other amino acids.

| Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|

| L-Ornithine | 0.77 ± 0.05 | 980 ± 20 | researchgate.net |

| L-Ornithine | 0.52 | 1660 | uniprot.org |

The catalytic mechanism of PLP-dependent racemases is well-established and proceeds through a two-base mechanism involving a 1,1-proton transfer. thieme-connect.dersc.org The process begins with the formation of an external aldimine Schiff base between the amino group of the substrate (either L- or D-ornithine) and the aldehyde group of the enzyme-bound PLP. frontiersin.orgrsc.org

The key catalytic step is the abstraction of the substrate's α-proton by a catalytic base in the active site. thieme-connect.de In PLP-dependent racemases, the ε-amino group of a conserved lysine residue, which initially forms an internal aldimine with PLP, is often implicated as this base. nih.gov The removal of the α-proton generates a planar, achiral carbanionic intermediate that is stabilized by resonance through the conjugated electron system of the PLP cofactor. thieme-connect.dersc.org To complete the racemization, the intermediate is reprotonated on the opposite face of the α-carbon, which generates the other enantiomer of the amino acid. thieme-connect.de The product is then released, and the enzyme is ready for another catalytic cycle.

Molecular Features and Substrate Specificity

D-Ornithine/Lysine Decarboxylase (DOKDC)

A notable enzyme capable of processing D-ornithine is D-Ornithine/Lysine Decarboxylase (DOKDC), a pyridoxal-5'-phosphate (PLP) dependent enzyme discovered in Salmonella enterica. frontiersin.org This enzyme is distinguished by its unusual specificity for D-amino acids, a rare trait among PLP-dependent decarboxylases. frontiersin.org

D-Ornithine/Lysine Decarboxylase (DOKDC) is classified as a Fold III PLP-dependent decarboxylase. frontiersin.orgwikipedia.org This family of enzymes, which includes meso-diaminopimelate decarboxylase (DAPDC) and L-ornithine/lysine decarboxylase (LODC), is characterized by a specific three-dimensional structure despite often low sequence similarity. wikipedia.orgnih.govmdpi.com The crystal structure of DOKDC from Salmonella enterica has been resolved to a high resolution of 1.72 Å. wikipedia.orgnih.govmdpi.com

Structurally, DOKDC is very similar to other Fold III members like DAPDC and LODC, with which it shares less than 30% sequence identity. wikipedia.orgmdpi.com These enzymes typically function as dimers, where the active site is formed at the interface of the two monomers. cas.cz The monomer unit consists of two main domains: an N-terminal α/β barrel that binds the PLP cofactor and a C-terminal β-barrel domain. cas.czcore.ac.uk A key structural feature that dictates substrate specificity in this family is a region referred to as the "specificity helix" located in the C-terminal domain. wikipedia.orgcore.ac.uk In DOKDC and LODC, this distal binding site is modified by the replacement of an arginine residue (conserved in DAPDC) with an aspartate, a change that alters substrate preference. wikipedia.orgnih.govmdpi.com

Table 1: Structural Characteristics of DOKDC and Related Fold III Decarboxylases

| Feature | D-Ornithine/Lysine Decarboxylase (DOKDC) | L-Ornithine Decarboxylase (ODC) / LODC | meso-Diaminopimelate Decarboxylase (DAPDC) |

|---|---|---|---|

| Fold Type | Fold III PLP-dependent | Fold III PLP-dependent | Fold III PLP-dependent |

| Substrate Stereospecificity | D-amino acids wikipedia.org | L-amino acids wikipedia.org | meso-diaminopimelate wikipedia.org |

| Key Active Site Residue | Tyrosine (Tyr430 in Salmonella) wikipedia.orgnih.gov | Phenylalanine wikipedia.orgnih.gov | Tyrosine wikipedia.orgnih.gov |

| Distal Binding Site Residue | Aspartate wikipedia.orgmdpi.com | Aspartate wikipedia.orgmdpi.com | Arginine wikipedia.orgmdpi.com |

| Stereochemical Outcome | Inversion wikipedia.orgresearchgate.net | Retention wikipedia.orgbu.edu | Inversion wikipedia.org |

Most PLP-dependent amino acid decarboxylases that act on L-amino acids proceed with retention of configuration at the α-carbon. researchgate.netbu.edunih.govpublish.csiro.au In a striking departure from this norm, DOKDC catalyzes the decarboxylation of D-ornithine and D-lysine with a complete inversion of stereochemistry. wikipedia.orgnih.govmdpi.com This makes it the second documented example of a decarboxylase that operates through an inversion mechanism. wikipedia.org

The reaction mechanism is dependent on the PLP cofactor, which forms a Schiff base (an external aldimine) with the substrate's amino group. nih.gov The stereochemical outcome—retention versus inversion—is determined by the face of the PLP-substrate complex from which the product is protonated after decarboxylation. wikipedia.orgmdpi.com In typical L-amino acid decarboxylases like L-ornithine decarboxylase (ODC), protonation occurs from the same side as the departing carboxyl group, leading to retention. wikipedia.org In DOKDC, it is proposed that the proton donor, likely the ε-ammonium group of the PLP-binding lysine residue, is located on the re-face of the PLP complex. wikipedia.orgmdpi.com This positioning dictates that upon decarboxylation of a D-amino acid substrate, the subsequent protonation of the resulting carbanionic intermediate occurs from the opposite face, resulting in a product with an inverted configuration at the α-carbon. wikipedia.orgmdpi.com

Wild-type DOKDC exhibits a clear substrate preference for D-lysine over D-ornithine and does not show measurable activity with the corresponding L-isomers. frontiersin.orgnih.gov The strict D-stereospecificity is thought to be enforced by a key active site residue, Tyrosine-430 (Tyr430) in Salmonella enterica DOKDC. nih.govnih.gov This tyrosine residue is positioned where L-specific decarboxylases have a phenylalanine. It is hypothesized that the bulkier tyrosine sterically hinders the binding of L-amino acids. wikipedia.orgnih.govmdpi.com

To test this hypothesis, a Y430F mutant of DOKDC was created, where the active site tyrosine was replaced with a phenylalanine. nih.gov This single mutation dramatically altered the enzyme's substrate specificity. The Y430F mutant gained the ability to decarboxylate both D- and L-isomers of lysine and ornithine, effectively losing its strict D-stereospecificity. nih.gov Spectroscopic and crystallographic studies confirmed that both D- and L-amino acids could bind to the active site of the Y430F mutant and form the necessary external aldimine complexes with PLP. nih.gov These findings underscore the critical role of the Tyr430 residue in determining the D-stereospecificity of the wild-type enzyme. nih.govnih.gov

Table 2: Activity Profile of Wild-Type DOKDC and Y430F Mutant

| Enzyme | Substrate | Catalytic Activity |

|---|---|---|

| Wild-Type DOKDC | D-Lysine | Yes frontiersin.org |

| D-Ornithine | Yes frontiersin.org | |

| L-Lysine | No nih.gov | |

| L-Ornithine | No nih.gov | |

| Y430F Mutant DOKDC | D-Lysine | Yes nih.gov |

| D-Ornithine | Yes nih.gov | |

| L-Lysine | Yes nih.gov |

Stereoinverting Decarboxylation Mechanism

Ornithine Transcarbamylase (OTC) and Related Enzymes

Ornithine Transcarbamylase (OTC) is a ubiquitous enzyme that plays a central role in nitrogen metabolism across nearly all domains of life. nih.gov Unlike DOKDC, OTC is highly specific for L-ornithine. nih.gov

OTC is primarily known for its anabolic function. mdpi.comnih.gov It catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) (CP) to the δ-amino group of L-ornithine, producing L-citrulline and inorganic phosphate. wikipedia.orgnih.gov This reaction is a critical step in two major metabolic pathways:

The Urea (B33335) Cycle (Mammals): In the mitochondria of liver cells in ureotelic organisms, OTC facilitates a key step in detoxifying ammonia (B1221849) by converting it into urea for excretion. nih.govnih.gov In the intestine, OTC produces citrulline for export, which is crucial for the systemic homeostasis of amino acids like arginine. nih.govresearchgate.net

Arginine Biosynthesis (Prokaryotes, Plants, and other organisms): In many microorganisms and plants, the OTC-catalyzed reaction is an essential part of the pathway for synthesizing the amino acid arginine. frontiersin.orgwikipedia.orgmdpi.com

While most OTCs are anabolic, catabolic versions of the enzyme exist, particularly in microorganisms that can use arginine as an energy source. frontiersin.orgmdpi.com These catabolic OTCs catalyze the reverse reaction—the phosphorolysis of citrulline to generate ornithine and carbamoyl phosphate, which can then be further metabolized to produce ATP. mdpi.com

The catalytic mechanism of anabolic OTC follows an ordered sequential model, where carbamoyl phosphate (CP) must bind to the enzyme first, followed by L-ornithine. cas.cz The enzyme shows strict specificity for L-ornithine; the D-isomer is reported to be a very weak binder and not a substrate for the E. coli enzyme. nih.gov The affinity for its substrates can vary by organism, with reported Michaelis constants (Km) for L-ornithine typically in the millimolar range (e.g., 0.858 mM for loggerhead turtle OTC). cas.cz

Regulation of OTC activity occurs at multiple levels:

Transcriptional Regulation: The expression of the OTC gene is regulated by diet and hormonal signals. In rats, a high-protein diet leads to an increase in OTC mRNA and protein levels in the liver to handle the increased nitrogen load, while levels in the intestine decrease. publish.csiro.aunih.gov

Enzyme Induction and Repression (Bacteria): In bacteria like E. coli, the synthesis of OTC and other enzymes in the arginine biosynthesis pathway is subject to repression by arginine, the end-product of the pathway. core.ac.uk

Structural Basis of D-Ornithine Binding and Reactivity (if applicable to D-form)

While many enzymes exhibit stereospecificity for L-amino acids, several bacterial enzymes specifically recognize and process D-ornithine. The structural basis for this interaction has been elucidated for some of these proteins. In the anaerobic degradation pathway of ornithine, L-ornithine is first converted to D-ornithine by ornithine racemase. nih.gov This D-ornithine then serves as the substrate for D-ornithine 4,5-aminomutase, an enzyme that converts it to (2R,4S)-2,4-diaminopentanoate. nih.govwikipedia.org

A key enzyme that utilizes D-ornithine is the Fold III pyridoxal 5'-phosphate (PLP)-dependent D-ornithine/d-lysine decarboxylase (DOKDC), which catalyzes the decarboxylation of D-ornithine with an inversion of stereochemistry. acs.org The crystal structure of DOKDC reveals a three-dimensional structure similar to other decarboxylases like meso-diaminopimelate decarboxylase (DAPDC), despite low sequence identity. acs.org A critical feature of DOKDC and DAPDC is the presence of a tyrosine residue at the active site, which is believed to preclude the binding of L-amino acids and enforce D-stereospecificity. acs.org Specifically, tyrosine-430 in DOKDC from Salmonella enterica is thought to be responsible for its D-stereospecificity. researchgate.net The structure also shows that upon substrate binding, an active site lid contributed by the second monomer closes over the active site, playing a role in substrate recognition. researchgate.net

D-ornithine can also act as an inhibitor of other enzymes. For instance, it has been shown to be an uncompetitive inhibitor of 2,4-diaminopentanoate (B1235806) dehydrogenase (2,4-DAPDH) from Fervidobacterium nodosum Rt17-B1, with an apparent inhibition constant (Ki) of 0.1 mM. ebi.ac.uk This suggests a regulatory role for D-ornithine in the oxidative ornithine degradation pathway. ebi.ac.uk

Ornithine δ-Aminotransferase (OAT)

Ornithine δ-aminotransferase (OAT, EC 2.6.1.13) is a highly conserved enzyme found across a vast range of organisms, including plants and microorganisms. nih.govtandfonline.comprospecbio.comnih.gov In prokaryotes and fungi, OAT is typically located in the cytosol, whereas in higher plants, it is found in the mitochondria. nih.govdntb.gov.ua The enzyme plays a central role in amino acid metabolism, connecting the pathways of arginine, proline, and glutamate (B1630785). nih.govcambridge.org

In plants, OAT has been implicated in the biosynthesis of proline, which is crucial for regulating cellular osmolarity in response to environmental stresses like drought and high salinity. nih.govtandfonline.comnih.gov In microorganisms, OAT (encoded by the rocD gene) is involved in an arginine degradation pathway that allows for the formation of proline, particularly when other nitrogen sources are scarce. nih.govmdpi.com The enzyme from various sources, such as pea (Pisum sativum) and mothbean (Vigna aconitifolia), has been studied, revealing conserved kinetic properties. nih.gov OAT from most organisms is specific for L-ornithine, catalyzing the transfer of its δ-amino group. nih.govnih.gov

The catalytic activity of Ornithine δ-Aminotransferase is dependent on the cofactor pyridoxal-5'-phosphate (PLP). nih.govtandfonline.comnih.gov Like other PLP-dependent aminotransferases, the reaction proceeds via a ping-pong mechanism, which involves two distinct half-reactions to complete a single catalytic cycle. nih.govnih.govmdpi.com

The reaction mechanism begins with the formation of an external aldimine (a Schiff base) between the δ-amino group of L-ornithine and the enzyme-bound PLP cofactor. nih.govnih.govmdpi.com This is a notable feature, as the enzyme specifically targets the distal δ-amino group while ignoring the more reactive α-amino group. nih.govnih.gov Following a stereospecific proton transfer, the aldimine is converted to a ketimine intermediate, which is then hydrolyzed to release GSA. nih.govnih.gov This leaves the cofactor in its pyridoxamine-5'-phosphate (PMP) form. nih.govmdpi.com In the second half-reaction, the amino acceptor (α-ketoglutarate) binds to the active site, and the amino group is transferred from PMP to it, forming L-glutamate and regenerating the original PLP-enzyme complex. nih.govmdpi.com

Table 2: Properties of Ornithine δ-Aminotransferase (OAT)

| Property | Description | Source(s) |

|---|---|---|

| EC Number | 2.6.1.13 | nih.govnih.govnih.gov |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | nih.govtandfonline.comnih.gov |

| Substrate | L-ornithine | nih.govtandfonline.comnih.gov |

| Products | L-glutamate γ-semialdehyde, L-glutamate | nih.govtandfonline.com |

| Reaction Type | Transamination (Ping-pong mechanism) | nih.govnih.govmdpi.com |

| Subcellular Location (Plants) | Mitochondria | nih.govnih.govdntb.gov.ua |

| Subcellular Location (Prokaryotes) | Cytosol | nih.govdntb.gov.ua |

| Biological Role | Proline/Arginine/Glutamate metabolism, Stress response | nih.govnih.govmdpi.com |

Chemical Synthesis and Derivatization of D Ornithine

Enantioselective Synthesis of D-Ornithine

The production of enantiomerically pure D-ornithine is a critical starting point for its use in specialized applications. Chemists have developed several sophisticated methods to achieve high levels of stereocontrol, primarily through asymmetric catalysis and chemoenzymatic strategies.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create the desired enantiomer from a prochiral substrate. wikipedia.org This approach is foundational in modern organic chemistry for producing optically active compounds. wikipedia.orgrsc.org

One notable method for the asymmetric synthesis of ornithine involves the enantioselective Michael reaction. acs.org For the synthesis of the (S)-enantiomer (L-ornithine), the benzophenone (B1666685) Schiff base of tert-butyl glycinate (B8599266) is reacted with acrylonitrile. This reaction is catalyzed by a chiral phase-transfer catalyst, cinchonidinium bromide, under basic conditions. The process yields the Michael adduct with high enantiomeric purity, which can then be converted to (S)-ornithine dihydrochloride. acs.org A similar strategy, employing the enantiomeric cinchonine-derived catalyst, would be expected to yield the D-enantiomer.

Another significant strategy is the asymmetric alkylation of glycine (B1666218) imines, a landmark approach in phase-transfer catalysis (PTC). rsc.org The benzophenone imine of a glycine ester can be alkylated using a suitable electrophile in the presence of a chiral PTC catalyst, such as a derivative of the Cinchona alkaloid. This method allows for the stereocontrolled formation of the α-carbon, leading to enantiomerically enriched α-amino acids. rsc.org

Table 1: Asymmetric Synthesis of (S)-Ornithine via Michael Reaction

| Reactants | Catalyst | Conditions | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Benzophenone Schiff base of tert-butyl glycinate, Acrylonitrile | 10 mol % Cinchonidinium bromide (1a) | CH₂Cl₂, 50% aq. KOH, -55 °C, 15 h | Michael adduct (4) | 85% | 91% |

Data sourced from a study on the asymmetric synthesis of (S)-ornithine. acs.org

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create complex molecules. nih.gov This approach leverages the high stereoselectivity of biocatalysts for key steps in a synthetic pathway. nih.gov Enzymes, particularly those involved in amino acid metabolism, can be employed to produce enantiomerically pure D-ornithine.

For instance, D-ornithine hydrochloride has been noted for its chemoenzymatic properties, where it can be used in reactions with fatty acids. biosynth.com While not a direct synthesis of D-ornithine, this highlights its utility in enzyme-mediated systems. The biosynthesis of siderophores like vicibactin involves an epimerase, VbsL, which converts an L-ornithine derivative to its D-isomer. acs.org This enzymatic epimerization is a key step in incorporating the D-amino acid into the final natural product. Such enzymes represent potential tools for the chemoenzymatic synthesis of D-ornithine or its derivatives. The process often involves enzymes like nonribosomal peptide synthetases (NRPSs) which incorporate unique building blocks, including D-amino acids, into peptide structures. asm.org

Synthesis of D-Ornithine Derivatives and Analogs

Starting from D-ornithine, a multitude of derivatives and analogs can be prepared. These modifications are crucial for tailoring the molecule's properties for specific research applications, such as peptide synthesis and drug discovery.

Preparation of Functionalized D-Ornithine Compounds

The functionalization of D-ornithine often involves protecting its amino groups to allow for selective reactions. A common and versatile derivative is Nα,δ-Bis-Boc-D-ornithine, where both the α- and δ-amino groups are protected with tert-butyloxycarbonyl (Boc) groups. chemimpex.com This protection strategy is essential for its use in peptide synthesis, enhancing stability and solubility. chemimpex.com

Researchers have also synthesized novel β,β-dimethylated amino acids, including a β,β-dimethyl-D-ornithine derivative. acs.org The synthesis starts from D-aspartic acid and involves regioselective dialkylation. To prevent unwanted lactam formation during the synthesis, careful manipulation of protecting groups and reaction conditions is necessary. The resulting Boc-β,β-diMe-D-Orn(Cbz)-OMe was synthesized without loss of chiral integrity. acs.org

Another area of functionalization is the synthesis of L-ornithine derivatives with antibacterial properties. researchgate.net These compounds are bivalent cationic amphiphiles where L-ornithine acts as a branching element. Although this specific research used the L-enantiomer, the synthetic principles, such as forming amide bonds using the carbodiimide (B86325) method, are applicable to the D-enantiomer. researchgate.net

Derivatization Strategies for Specific Research Applications

Derivatization is a key strategy to enhance the analytical detection of amino acids or to create molecules with specific biological activities. For analytical purposes, such as in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to improve properties like UV absorbance, fluorescence, or volatility. researchgate.netmdpi.com

Common derivatization reagents for amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, enabling sensitive detection in HPLC. frontiersin.orgnih.gov

9-fluorenylmethyl chloroformate (Fmoc-Cl): Used to derivatize amino groups for HPLC analysis with fluorescence detection. acs.org

Pentafluoropropionic anhydride (B1165640) (PFPA): Used in a two-step derivatization for GC-MS analysis, where the amino acid is first esterified and then acylated with PFPA. This increases volatility and thermal stability. mdpi.com

These methods allow for the precise quantification of ornithine and other amino acids in complex biological samples. For example, a two-step derivatization using methylation followed by acylation with PFPA has been shown to produce stable derivatives of 21 urinary amino acids, including ornithine, for reliable GC-MS analysis. mdpi.com

Table 2: Derivatization Reagents for Ornithine Analysis

| Derivatization Reagent | Analytical Technique | Purpose |

|---|---|---|

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Forms fluorescent derivative for sensitive quantification. frontiersin.orgnih.gov |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC-Fluorescence | Creates stable, fluorescent derivatives for separation and detection. acs.org |

| Pentafluoropropionic anhydride (PFPA) | GC-MS | Increases volatility and thermal stability for gas chromatography. mdpi.com |

Building Block Utility in Complex Molecule Synthesis

D-Ornithine and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly peptides and their analogs. nih.gov The incorporation of a D-amino acid can confer unique structural properties and increased resistance to enzymatic degradation in peptides.

Nα,δ-Bis-Boc-D-ornithine is a key building block in the solid-phase synthesis of peptide-based therapeutics. chemimpex.com Its protected functional groups allow for controlled, sequential addition to a growing peptide chain. The use of such unnatural amino acids is a major focus in the creation of combinatorial libraries for drug discovery. nih.gov By acylating or sulfonating the δ-nitrogen of an ornithine copper complex, a variety of modified amino acid building blocks can be generated. These can then be incorporated into peptide sequences to create diverse molecular libraries. nih.gov

Ornithine derivatives also serve as precursors for other important building blocks. For example, ornithine can be a starting material for the synthesis of specialized arginine analogs. nih.govnih.gov A rapid and scalable ruthenium-catalyzed reduction of tertiary amides on the side chain of glutamine derivatives has been developed to produce unnatural α,β, or γ-amino acids, including analogs of ornithine, that are ready for peptide synthesis. nih.gov Furthermore, D-ornithine has been shown to catalyze reactions such as carbon dioxide hydration, highlighting its potential utility beyond just being a structural component. researchgate.net

Analytical Methodologies for D Ornithine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of D-ornithine from its L-enantiomer and other amino acids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in D-ornithine research. researchgate.net

HPLC is a fundamental technique for the enantioselective analysis of amino acids like ornithine. chromatographytoday.com The direct separation of D- and L-ornithine can be effectively achieved using HPLC systems equipped with chiral stationary phases (CSPs). sigmaaldrich.com These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (like the Astec CHIROBIOTIC® T), are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com The separation mechanism on these phases is complex, involving multiple interaction modes including hydrogen bonding, ionic interactions, and steric effects. e3s-conferences.org The D-enantiomer of amino acids is consistently more strongly retained on these types of CSPs. sigmaaldrich.com

In some applications, derivatization of the amino acid with a fluorescent tag, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), is performed prior to HPLC analysis. nih.gov This pre-column derivatization enhances detection sensitivity, particularly when using fluorescence detectors. Two-dimensional HPLC (2D-HPLC) systems have also been developed for the complex analysis of ornithine enantiomers in biological samples like urine. These systems can utilize a reversed-phase column in the first dimension for initial separation from matrix components, followed by a chiral column in the second dimension for enantiomeric resolution. nih.gov

| Parameter | Value/Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Stationary Phase | Chiral Stationary Phase (e.g., Pirkle-type, Chirobiotic R) | nih.govnih.govresearchgate.net |

| Mobile Phase | Reversed-phase with chiral eluant (e.g., L-proline and copper) | nih.gov |

| Derivatization | Pre-column with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | nih.gov |

| Detection | Fluorescence, Mass Spectrometry (MS) | nih.gov |

This table summarizes typical parameters for the HPLC analysis of D-ornithine.

Gas Chromatography (GC) offers another robust method for the chiral separation of ornithine. Due to the low volatility of amino acids, derivatization is a necessary step to convert them into more volatile compounds suitable for GC analysis. researchgate.net A common approach is the formation of diastereomers by reacting the amino acid enantiomers with a chiral derivatizing agent. researchgate.net These resulting diastereomers can then be separated on a standard achiral GC column.

Alternatively, direct enantiomeric separation can be achieved by derivatizing the amino acids with achiral reagents to increase their volatility, followed by separation on a chiral stationary phase. uni-tuebingen.de For instance, ornithine and its analogs can be derivatized into their monofluoroacyl lactam derivatives for GC analysis on a chiral stationary phase like Chirasil-Val. nih.gov This method has proven effective for the resolution of various ornithine analogs. nih.gov

GC coupled with mass spectrometry (GC-MS) is a powerful combination for both the separation and identification of metabolites, including ornithine, in complex biological samples. asm.org

| Parameter | Value/Condition | Source |

| Technique | Gas Chromatography (GC) | nih.govasm.org |

| Derivatization | Formation of diastereomers with a chiral reagent or achiral derivatization for volatility | nih.govresearchgate.net |

| Stationary Phase | Chiral (e.g., Chirasil-Val) or Achiral | nih.govuni-tuebingen.de |

| Detection | Mass Spectrometry (MS), Flame Ionization Detector (FID) | uni-tuebingen.deasm.org |

This table outlines common parameters for the GC analysis of D-ornithine.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Capillary Electrophoresis (CE) for Enantiomeric Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric analysis of a wide range of chiral compounds, including amino acids. thieme-connect.com Its high efficiency and resolution make it well-suited for separating D- and L-ornithine.

In CE, chiral selectors are typically added to the background electrolyte to facilitate the separation of enantiomers. Cyclodextrins (CDs) are commonly used chiral selectors due to their ability to form inclusion complexes with the analytes, leading to different electrophoretic mobilities for the two enantiomers. nih.gov For the analysis of ornithine, derivatization with a labeling agent like fluorescein-5-isothiocyanate (FITC) is often employed to provide a detectable chromophore or fluorophore. nih.gov The use of neutral CDs, such as gamma-cyclodextrin (B1674603) (γ-CD), has shown high chiral separation power for FITC-derivatized ornithine. nih.gov

Chiral ligand exchange capillary electrophoresis (CLE-CE) is another effective CE-based method. In this approach, a metal ion and a chiral ligand are added to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand and metal ion, which can then be separated based on their different stabilities and mobilities. nih.gov

| Parameter | Value/Condition | Source |

| Technique | Capillary Electrophoresis (CE) | thieme-connect.comnih.gov |

| Chiral Selector | Cyclodextrins (e.g., γ-CD), Chiral Ligands | nih.govnih.gov |

| Derivatization | Pre-capillary with Fluorescein-5-isothiocyanate (FITC) | nih.gov |

| Detection | UV, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS) | nih.govceu.esnih.gov |

| Applied Voltage | Typically in the range of 20-25 kV | nih.govchromatographyonline.com |

This table presents typical parameters for the CE analysis of D-ornithine.

Spectroscopic Methods in Structural Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural characterization of D-ornithine and the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformation of molecules. In the context of D-ornithine research, ¹H NMR can be used to monitor enzymatic reactions, such as the decarboxylation of D-ornithine. acs.orgacs.org By analyzing the chemical shifts and coupling constants of the protons in the molecule, detailed information about its structure and stereochemistry can be obtained. marquette.edu For instance, NMR has been used to demonstrate the inversion of configuration at the α-carbon during the decarboxylation of D-ornithine by certain enzymes. acs.orgacs.org

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio. When coupled with chromatographic techniques like HPLC or GC (LC-MS and GC-MS, respectively), it provides a powerful platform for metabolomic studies. rsc.orgmdpi.com Tandem mass spectrometry (MS/MS) further enhances selectivity and structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netnih.gov This approach has been successfully applied to identify and quantify atypical metabolites of ornithine, such as ornithine-lactam, in human plasma. researchgate.netnih.gov

| Technique | Application in D-Ornithine Research | Source |

| NMR Spectroscopy | - Monitoring enzymatic reactions involving D-ornithine. - Elucidating the stereochemistry of reaction products. - Determining the conformation of D-ornithine and its derivatives. | acs.orgacs.orgrsc.org |

| Mass Spectrometry (MS) | - Identifying and quantifying D-ornithine and its metabolites in biological samples. - Characterizing the structure of unknown metabolites. - Used in conjunction with HPLC, GC, and CE for enhanced separation and detection. | rsc.orgresearchgate.netnih.gov |

This table highlights the applications of NMR and MS in D-ornithine research.

Enzyme-Based Detection Methods for D-Ornithine

Enzyme-based assays offer a highly specific and sensitive means of detecting and quantifying D-ornithine. These methods leverage the catalytic activity of enzymes that act on ornithine.

One common approach involves the use of ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine. researchgate.net The activity of ODC can be monitored through various methods, such as measuring the release of radiolabeled CO₂ from [¹⁴C]-labeled ornithine or by using coupled enzyme systems that detect the CO₂ produced. frontiersin.orgfrontiersin.org

Commercially available fluorometric assay kits provide a rapid and sensitive method for measuring total ornithine concentrations. abcam.com In these assays, ornithine is converted through a series of enzymatic reactions to produce a stable fluorescent signal. While these kits typically measure total ornithine (D- and L-isomers), they can be coupled with chiral separation techniques for the specific quantification of D-ornithine.

Another enzyme of interest is ornithine aminotransferase (OAT), which plays a crucial role in glutamate (B1630785) metabolism. mdpi.com While not a direct detection method for D-ornithine, the study of OAT activity and expression can provide insights into the metabolic pathways involving ornithine.

| Method | Principle | Source |

| Ornithine Decarboxylase (ODC) Assay | Measures the product of the ODC-catalyzed reaction (e.g., CO₂ or putrescine). Can involve radiolabeling or coupled enzyme systems. | researchgate.netfrontiersin.orgfrontiersin.org |

| Fluorometric Assay Kits | A series of enzymatic reactions converts ornithine into a fluorescent product. | abcam.com |

| Ornithine Aminotransferase (OAT) Analysis | Semi-quantitative detection of OAT mRNA or measurement of its enzymatic activity to study ornithine metabolism. | mdpi.com |

This table summarizes various enzyme-based methods relevant to D-ornithine research.

Biological Roles and Molecular Interactions of D Ornithine

Role in Microbial Physiology and Adaption

D-ornithine, an enantiomer of the more common L-ornithine, plays a significant role in the physiology and adaptation of various bacteria. It is a known constituent of some bacterial cell walls and is involved in several key metabolic processes that enable bacteria to survive in hostile environments. medchemexpress.comoup.com

Contribution to Acid Stress Survival in Bacteria

Bacteria have developed sophisticated mechanisms to counteract the detrimental effects of acidic environments, and D-ornithine is implicated in these survival strategies. One such mechanism is the ornithine-dependent acid resistance system, which is activated under anaerobic conditions at a pH of 5.0. mdpi.com This system involves the enzyme ornithine decarboxylase (SpeF) and an antiporter protein (PotE). mdpi.com

The process begins with the decarboxylation of ornithine into putrescine and carbon dioxide by ornithine decarboxylase, a reaction that consumes intracellular protons and thus helps to maintain intracellular pH homeostasis. mdpi.comnih.gov The PotE protein then facilitates the exchange of the newly synthesized putrescine for extracellular ornithine, allowing the cycle to continue. mdpi.comwalidhoury.com This pathway has been shown to be crucial for the survival of bacteria like Lactobacillus brevis under acid shock conditions, with an observed increase in putrescine production. nih.govresearchgate.net In Escherichia coli, this ornithine-dependent system is one of several amino acid-dependent acid resistance mechanisms that provide robust protection against extreme acid stress. walidhoury.com Similarly, in Listeria monocytogenes, an ornithine carbamoyltransferase is induced by low pH and is essential for acid tolerance. microbiologyresearch.org

Involvement in Polyamine Biosynthesis and Bacterial Growth Regulation

Polyamines are crucial molecules for a wide range of biological functions in bacteria, including cell growth, stress adaptation, and virulence. biorxiv.orgnih.gov D-ornithine can serve as a precursor for the synthesis of these vital compounds. In bacteria, putrescine, a primary diamine, is synthesized through the decarboxylation of ornithine by ornithine decarboxylase (ODC). oup.commdpi.com

The regulation of polyamine biosynthesis is tightly controlled. In some pathogenic bacteria, the expression of ornithine decarboxylase is induced by the presence of ornithine itself, in a process controlled by a nascent peptide called SpeFL. biorxiv.orgnih.gov This regulatory mechanism ensures that polyamine levels are adjusted in response to metabolic cues and environmental stresses. nih.gov Polyamines, in turn, can regulate the biosynthesis of ornithine. Studies in E. coli have shown that putrescine and spermidine (B129725) can reduce intracellular ornithine levels by inhibiting its biosynthesis, highlighting a feedback loop that controls ornithine concentrations. asm.org This regulation is important as high levels of endogenous ornithine can be toxic to bacterial cells. asm.org

Impact on Biofilm Formation and Antibiotic Resistance Mechanisms in Bacteria

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. D-ornithine and its metabolic products have been shown to influence this process. For instance, in Staphylococcus epidermidis, ornithine supplementation has been found to enhance biofilm formation. nih.gov Conversely, in other bacteria, the metabolic pathways involving ornithine can have a more complex role. In Candida albicans, ornithine levels were found to be downregulated in mature biofilm cells. cabidigitallibrary.org

The involvement of D-ornithine in metabolic pathways also extends to antibiotic resistance. Polyamines derived from ornithine can modulate antibiotic resistance. In Burkholderia cenocepacia, putrescine has been shown to reduce antibiotic-induced oxidative stress, thereby contributing to antibiotic resistance. dmu.edu.cn Furthermore, D-ornithine is a component of certain nonribosomal peptide antibiotics, and bacteria have evolved resistance mechanisms that specifically target these D-amino acid-containing compounds. ust.hk Some bacteria possess D-stereospecific peptidases that can hydrolyze and inactivate these antibiotics. ust.hk

Precursor to Natural Products and Secondary Metabolites

D-ornithine serves as a key building block in the biosynthesis of a variety of natural products and secondary metabolites in microorganisms, including siderophores and alkaloids.

Biosynthesis of Siderophores (e.g., Vicibactin, Coelichelins)

Siderophores are small, high-affinity iron-chelating compounds produced by bacteria to scavenge iron from the environment. D-ornithine is a crucial precursor for several hydroxamate-containing siderophores.

Vicibactin: Rhizobium leguminosarum produces the cyclic trihydroxamate siderophore vicibactin, which is assembled from three units of N⁵-acetyl-N⁵-hydroxy-D-ornithine and (R)-3-hydroxybutanoic acid. apsnet.org The biosynthesis of vicibactin is a multi-step enzymatic process. nih.govnih.govacs.org It begins with the N⁵-hydroxylation of L-ornithine by the flavoprotein VbsO. nih.govacs.org This is followed by the transfer of a (R)-3-hydroxybutyryl group to N⁵-hydroxyornithine by VbsA. nih.govacs.org A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent epimerase, VbsL, then converts the L-ornithine derivative to its D-form. nih.govacs.org Finally, a nonribosomal peptide synthetase (NRPS), VbsS, activates and cyclotrimerizes the resulting monomer to form the vicibactin scaffold, which is then acetylated by VbsC. nih.govacs.org

Coelichelins: In Streptomyces coelicolor, D-ornithine derivatives are essential for the production of the siderophore coelichelin (B1225944). mdpi.comrsc.org The biosynthesis starts with the hydroxylation of the δ-amino group of L-ornithine to N⁵-hydroxyornithine, a reaction catalyzed by the FAD-dependent monooxygenase CchB. rsc.orgresearchgate.netnih.gov This intermediate can be further modified by a formyltransferase to yield N⁵-formyl-N⁵-hydroxyornithine. mdpi.comresearchgate.net These ornithine-derived precursors are then incorporated into the final coelichelin structure by a nonribosomal peptide synthetase. mdpi.com

Involvement in Alkaloid Biosynthetic Pathways

D-ornithine is a precursor to a diverse range of alkaloids, particularly those with pyrrolidine (B122466) and tropane (B1204802) ring systems. biorxiv.orgnih.govimperial.ac.uk The biosynthesis of these alkaloids typically involves the decarboxylation and cyclization of ornithine to form a Δ¹-pyrrollinium intermediate, which then serves as a key electrophile in subsequent scaffold-forming reactions. biorxiv.org

In plants, L-ornithine is the primary precursor for pyrrolidine alkaloids. frontiersin.orgnih.gov The pathway is initiated by ornithine decarboxylase (ODC), which produces putrescine. frontiersin.orgnih.gov Putrescine is then methylated and oxidized to form 1-methylpyrrolinium, the precursor to all pyrrolidine alkaloids. frontiersin.orgnih.gov While much of the research has focused on L-ornithine in plant alkaloid biosynthesis, the involvement of D-ornithine in microbial secondary metabolism suggests a broader role for this enantiomer. Studies have shown that both the α- and δ-amino groups of ornithine can be incorporated into the tropane ring of alkaloids like hyoscyamine (B1674123) and scopolamine. thieme-connect.com Furthermore, ornithine is a more efficient precursor than arginine for the biosynthesis of the pyrrolizidine (B1209537) alkaloid retronecine. researchgate.net

Interactions with Biological Macromolecules (In Vitro/Mechanistic)

The interaction of D-ornithinium(1+) with enzymes is characterized by a high degree of specificity, which is dictated by the three-dimensional structure of the enzyme's active site. Several enzymes have been studied for their ability to recognize and bind D-ornithine, revealing key determinants of substrate specificity.

Ornithine Racemase: This enzyme catalyzes the interconversion of L-ornithine and D-ornithine. wikipedia.org Ornithine racemase from Clostridium sticklandii is highly specific for ornithine. nih.gov Kinetic studies of this pyridoxal 5'-phosphate (PLP)-dependent enzyme have determined a Km for L-ornithine of 0.77 ± 0.05 mM and a kcat of 980 ± 20 s−1 in the direction of L- to D-ornithine conversion. nih.govresearchgate.net The enzyme shows no significant activity towards other amino acids such as L-methionine, L-phenylalanine, L-leucine, L-lysine, L-tyrosine, L-arginine, L-alanine, L-glutamate, and L-proline. researchgate.net

D-Ornithine 4,5-Aminomutase: This enzyme, also from C. sticklandii, catalyzes the reversible rearrangement of D-ornithine to (2R,4S)-2,4-diaminopentanoate. uniprot.orgnih.govnih.gov It is a complex enzyme requiring both pyridoxal 5'-phosphate (PLP) and adenosylcobalamin as cofactors. uniprot.orgnih.gov The enzyme is active on D-ornithine but not on L-ornithine, L-beta-lysine, L-alpha-lysine, or D-alpha-lysine. uniprot.org Kinetic analysis of the recombinant enzyme revealed a Km for D-ornithine of 44.5 ± 2.8 μM and a kcat of 6.3 ± 0.1 s−1. nih.gov

Ornithine Aminotransferase (OAT): While OATs primarily act on L-ornithine, some exhibit activity towards D-ornithine, albeit with lower efficiency. mdpi.comtandfonline.com For instance, the OAT from Toxoplasma gondii can act on D-ornithine, though with low catalytic efficiency. portlandpress.com The substrate specificity of OATs is determined by specific residues in the active site. For example, in human OAT, Arg180 and Tyr55 are crucial for recognizing the α-carboxylate and α-amino groups of the substrate, respectively, which allows the enzyme to discriminate between the α- and δ-amino groups of ornithine. nih.govtandfonline.com

D-ornithine/lysine (B10760008) decarboxylase (DOKDC): This enzyme catalyzes the decarboxylation of D-ornithine and D-lysine with an inversion of stereochemistry. acs.org The crystal structure of DOKDC reveals that the substrate binding site is modified compared to related enzymes like meso-diaminopimelate decarboxylase (DAPDC). In DOKDC, a conserved arginine in the distal binding site of DAPDC is replaced with an aspartate, which alters the substrate specificity. acs.org

Table 2: Kinetic Parameters of Enzymes Acting on D-Ornithine

| Enzyme | Organism | Substrate | Km | kcat | Reference |

|---|---|---|---|---|---|

| Ornithine Racemase | Clostridium sticklandii | L-Ornithine | 0.77 ± 0.05 mM | 980 ± 20 s−1 | nih.govresearchgate.net |

| D-Ornithine 4,5-Aminomutase | Clostridium sticklandii | D-Ornithine | 44.5 ± 2.8 μM | 6.3 ± 0.1 s−1 | nih.gov |

| Ornithine Aminotransferase | Toxoplasma gondii | D-Ornithine | - | Low activity | portlandpress.com |

| D-ornithine/lysine decarboxylase | - | D-Ornithine | - | - | acs.org |

The transport of D-ornithinium(1+) across biological membranes is a mediated process, primarily carried out by specific transporter proteins. In model systems, the transport of ornithine and its D-isomer has been investigated, particularly in the context of mitochondrial and blood-brain barrier transport.

Mitochondrial Ornithine Transporters: The inner mitochondrial membrane contains transporters for cationic amino acids. Two human isoforms of the ornithine carrier, ORC1 and ORC2, have been identified and characterized. nih.gov These transporters are part of the solute carrier family 25 (SLC25). guidetopharmacology.org While both isoforms transport the L-isomers of ornithine, lysine, arginine, and citrulline, ORC2 exhibits a broader substrate specificity. nih.gov Notably, ORC2 can transport the D-forms of ornithine, lysine, and arginine. nih.govuniprot.org A single amino acid residue difference between the two isoforms appears to be critical for this difference in stereospecificity. A glutamine residue at position 179 in ORC2 allows for the transport of D-isomers, whereas an arginine at the same position in ORC1 restricts transport to L-isomers. nih.gov

Transport Across the Blood-Brain Barrier (BBB): The transport of amino acids across the BBB is mediated by several transport systems. frontiersin.org Cationic amino acids like ornithine are transported by systems such as system y+. frontiersin.orgnih.gov While most studies have focused on L-ornithine, the transport of its analogue, eflornithine, has provided insights into the potential mechanisms for D-ornithine. Eflornithine transport across an in vitro model of the BBB was found to be sodium-independent and sensitive to a y+-system inhibitor. nih.gov This suggests that D-ornithine may also utilize similar cationic amino acid transport systems to cross cellular membranes.

Ligand binding studies using recombinant proteins have provided detailed insights into the molecular recognition of D-ornithinium(1+). These studies often employ techniques such as equilibrium dialysis, fluorescence spectroscopy, and X-ray crystallography to characterize the binding affinity and conformational changes upon ligand binding.

The lysine-, arginine-, ornithine-binding protein (LAO) from Salmonella typhimurium is a periplasmic binding protein that has been extensively studied. researchgate.net While its primary high-affinity ligands are L-lysine, L-arginine, and L-ornithine, the structural basis of its multiple ligand specificity has been investigated through the analysis of its structure when bound to these ligands. researchgate.net These studies reveal that the binding of different ligands can induce distinct conformational changes in the protein. researchgate.net

In the context of D-amino acids, the S subunit of D-ornithine aminomutase (OraS) from C. sticklandii has been shown to form a complex with the KamDE protein of lysine 5,6-aminomutase in gel filtration-based protein-binding studies. oup.comoup.com This interaction restores the ATP-dependent allosteric regulation of the lysine aminomutase. oup.comoup.com

Furthermore, structural and biochemical analyses of the adenylation domain of δ-poly-L-ornithine synthetase (PosA) from Acinetobacter baumannii have shown that while L-ornithine is the primary substrate, the enzyme can also interact with D-ornithine. researchgate.net The binding pocket of the adenylation domain features negatively charged residues Asp217 and Glu221 that interact with the α-amine and δ-amine of the ornithine substrate, respectively. researchgate.net D-ornithine was observed to make similar interactions with these substrate-binding residues as L-ornithine. researchgate.net

Computational and Theoretical Investigations of D Ornithine

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Elucidation of Enzyme Catalytic Mechanisms (e.g., D-Ornithine Aminomutase)

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been pivotal in unraveling the intricate catalytic mechanisms of enzymes that act on D-ornithine, such as D-ornithine 4,5-aminomutase (OAM). acs.orgacs.orgnih.gov OAM catalyzes the challenging 1,2-rearrangement of the terminal amino group of D-ornithine to produce (2R,4S)-2,4-diaminopentanoic acid, a reaction that involves the cleavage of inert C-H and C-N bonds. nih.govnih.gov This enzymatic transformation is dependent on two cofactors: adenosylcobalamin (AdoCbl, a form of vitamin B12) and pyridoxal (B1214274) 5'-phosphate (PLP). core.ac.uknih.gov

Computational studies have illuminated how the enzyme orchestrates this complex reaction. A significant finding is the role of a large-scale protein domain conformational change. acs.orgnih.govmdpi.com Upon substrate binding, the enzyme transitions from a catalytically inactive "open" form to a catalytically active "closed" form. acs.orgnih.govnih.gov This change involves a substantial rotation and translation of a protein domain, which brings the AdoCbl cofactor into the active site. acs.orgnih.govmdpi.com

Key Mechanistic Insights from QM/MM Simulations:

Activation of the Co-C Bond: In the "open" conformation, the Co-C bond of AdoCbl is relatively stable. acs.orgnih.gov However, in the "closed" form, the enzyme environment activates this bond for homolytic cleavage through a combination of steric and electrostatic effects. acs.orgacs.orgnih.gov This leads to an elongated Co-C bond and increased strain on the cofactor, facilitating the generation of a 5'-deoxyadenosyl radical, which is crucial for catalysis. acs.orgnih.gov

Role of PLP: The PLP cofactor forms a Schiff base with D-ornithine. nih.gov QM/MM calculations suggest that the electron-withdrawing properties of the PLP's pyridine (B92270) ring are essential for stabilizing the high-energy radical intermediates that form during the catalytic cycle. nih.govcore.ac.uknih.govresearchgate.net The enzyme's active site precisely controls the protonation state of the PLP cofactor, which in turn modulates the reactivity of the intermediates. core.ac.uknih.gov

Cyclization Step: The reaction mechanism involves an experimentally elusive cyclization step. core.ac.uknih.govresearchgate.net Computational studies have been instrumental in characterizing this step, suggesting that the regulation of the cyclic radical intermediate is achieved through a synergy between the intrinsic catalytic power of PLP and the enzyme's active site. core.ac.uknih.govresearchgate.net

Substrate Strain: Electrostatic interactions between the terminal groups of the D-ornithine substrate and active site residues, such as Arg297 and Glu81, impose significant "strain" on the orientation of the cyclic intermediate. core.ac.uknih.gov This strain is thought to be critical for controlling the reaction trajectory and may play a role in the transition of the enzyme back to the "open" state after catalysis. core.ac.uknih.gov

These computational investigations provide a detailed, atomistic picture of the catalytic events, highlighting the dynamic and synergistic interplay between the enzyme, its cofactors, and the D-ornithine substrate.

Conformational Analysis of D-Ornithine and its Derivatives

Quantum mechanical calculations are employed to investigate the conformational landscape of D-ornithine and its derivatives. These studies help in understanding the molecule's intrinsic flexibility and the relative energies of its different spatial arrangements. For instance, computational analyses have been performed on ornithine derivatives like D,L-α-difluoromethylornithine (DFMO). frontiersin.org

Density Functional Theory (DFT) calculations can reveal the most stable conformers of these molecules in both the gas phase and in solution. frontiersin.orgmdpi.com These studies often show that the biological environment, such as when bound to a receptor, only slightly alters the molecule's fundamental structure. frontiersin.org For example, in the case of DFMO, DFT calculations indicated that the molecule is slightly bent when bound to the human arginase I receptor. frontiersin.org

Such conformational analyses are crucial for understanding how D-ornithine and its analogs are recognized by and bind to their biological targets. The specific three-dimensional shape of the molecule, including bond lengths and angles, dictates its ability to fit into an enzyme's active site or a transporter's binding pocket. frontiersin.orgmdpi.com

Molecular Dynamics Simulations

Protein-Ligand Interaction Dynamics (D-Ornithine with enzymes/transporters)

Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic interactions between D-ornithine and its protein partners, such as enzymes and transporters. nih.govplos.org Unlike static pictures from crystal structures, MD simulations can capture the flexibility of both the ligand and the protein, revealing the subtle conformational adjustments that occur during binding and catalysis. rsc.org

MD Simulations of D-Ornithine Aminomutase (OAM):

MD Simulations of Ornithine Transporters:

The transport of D-ornithine across cellular membranes is another area where MD simulations have provided valuable insights. For example, to understand the molecular basis of hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, which is linked to the human mitochondrial ornithine transporter-1, researchers have used MD simulations. nih.govplos.org After building a three-dimensional model of the transporter, MD simulations can be used to optimize the structure and to study how ornithine binds and is translocated. nih.govplos.org These simulations can also shed light on how mutations in the transporter affect its structure and function, leading to disease. nih.govplos.org

In another study, MD simulations were used to investigate the structural determinants of ligand recognition by the human mitochondrial basic amino acids transporter SLC25A29, which also transports ornithine. nih.gov These simulations can reveal the key amino acid residues involved in binding and the specific interactions that provide substrate specificity.

Solvent Effects on D-Ornithine Structure and Reactivity

The surrounding solvent, typically water in biological systems, plays a crucial role in shaping the structure and influencing the reactivity of molecules like D-ornithine. MD simulations explicitly include solvent molecules, allowing for a detailed investigation of these effects.

Computational studies on ornithine derivatives have also used solvation models to assess the effect of the environment on the molecule's geometry. frontiersin.orgmdpi.com These calculations often show that while the solvent can have a slight effect, the fundamental geometry of the molecule is often preserved. frontiersin.orgmdpi.com This information is important for validating the use of gas-phase calculations and for understanding how the molecule behaves in its natural aqueous environment.

Structure-Activity Relationship (SAR) Studies using In Silico Approaches

In silico approaches are increasingly used in structure-activity relationship (SAR) studies to understand how the chemical structure of a molecule relates to its biological activity. nih.gov For D-ornithine and its derivatives, these methods can help in the design of new molecules with improved properties, such as enhanced binding affinity for a target enzyme. researchgate.net

Computational SAR studies often involve techniques like molecular docking and the calculation of various molecular descriptors. For example, in the development of inhibitors for ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, computational methods have been used to screen libraries of compounds and to predict their binding modes and affinities. frontiersin.orgresearchgate.net

A typical in silico SAR workflow might involve:

3D-Similarity Searching: Identifying potential lead compounds by searching chemical databases for molecules with a similar 3D shape to a known active molecule, like an existing inhibitor. researchgate.net

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a protein target. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.netresearchgate.net

ADMET Prediction: Calculating properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) to assess the "drug-likeness" of a potential new therapeutic agent. mdpi.comresearchgate.net

Molecular Dynamics Simulations: As mentioned earlier, MD simulations can be used to assess the stability of the predicted protein-ligand complexes over time. researchgate.net

These computational approaches allow for the rapid evaluation of many different chemical structures, helping to prioritize which compounds should be synthesized and tested in the lab. This can significantly accelerate the drug discovery process. researchgate.net

Future Directions in D Ornithine Research

Elucidation of Undiscovered D-Ornithine Metabolic Pathways

While the primary metabolic pathways of D-ornithine are beginning to be understood, a comprehensive picture of its metabolic fate remains incomplete. Current knowledge indicates that D-ornithine can be metabolized through several enzymatic reactions. For instance, D-ornithine aminotransferase catalyzes its conversion to D-glutamate semialdehyde, which is then further converted to D-glutamate. ontosight.ai Another known pathway involves the enzyme D-ornithine cyclodeaminase, which transforms D-ornithine into D-proline. ontosight.ai The metabolism of D-ornithine is also interconnected with that of D-arginine. ontosight.ai

However, the regulation of these pathways and the full extent of D-ornithine's metabolic network are not yet fully mapped. usda.gov Future research will likely focus on identifying and characterizing new enzymes and transporters involved in D-ornithine metabolism. Investigating the metabolic flux through these pathways under various physiological and pathological conditions will be crucial. For example, dysregulation of D-amino acid metabolism has been linked to neurological disorders and cancer, highlighting the therapeutic potential of targeting these pathways. ontosight.ai The study of D-amino acid metabolism may also shed light on the evolution of metabolic pathways. ontosight.ai

Known D-Ornithine Metabolic Conversions:

| Starting Metabolite | Enzyme | Resulting Product(s) |

|---|---|---|

| D-Ornithine | D-ornithine aminotransferase | D-glutamate semialdehyde |

| D-glutamate semialdehyde | - | D-glutamate |

Advanced Enzymatic Engineering for D-Ornithine Production and Transformation

The production of enantiomerically pure D-ornithine is essential for research and potential applications. While chemical synthesis methods exist, they typically yield a racemic mixture of D- and L-ornithine, requiring subsequent separation. frontiersin.org Biological production through fermentation has been explored for L-ornithine, but direct microbial synthesis of D-ornithine is less established. frontiersin.orggoogle.com